molecular formula C22H21FN2O5 B2968151 5-[(3-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 898420-94-5

5-[(3-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2968151
CAS No.: 898420-94-5
M. Wt: 412.417
InChI Key: RIPHDHWMTNAYTM-UHFFFAOYSA-N
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Description

The compound 5-[(3-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one (molecular formula: C₂₄H₂₀FN₂O₅; molecular weight: 435.4 g/mol) features a 4H-pyran-4-one core substituted at the 5-position with a 3-fluorophenylmethoxy group and at the 2-position with a piperazinylmethyl moiety. The piperazine ring is further functionalized with a furan-2-carbonyl group. This structure combines a heterocyclic core with aromatic and piperazine-based substituents, which are common in bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name

5-[(3-fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5/c23-17-4-1-3-16(11-17)14-30-21-15-29-18(12-19(21)26)13-24-6-8-25(9-7-24)22(27)20-5-2-10-28-20/h1-5,10-12,15H,6-9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPHDHWMTNAYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyran-4-one core, followed by the introduction of the 3-fluorophenyl group through a nucleophilic substitution reaction. The furan-2-carbonyl piperazine moiety is then attached via a coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(3-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[(3-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or tool for studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(3-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Data Table: Structural and Molecular Comparison

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol)
Target Compound 4H-pyran-4-one 5-(3-Fluorophenylmethoxy), 2-(furan-2-carbonyl-piperazinylmethyl) C₂₄H₂₀FN₂O₅ 435.4
5-[(3-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazinyl]methyl}-4H-pyran-4-one () 4H-pyran-4-one 5-(3-Chlorophenylmethoxy), 2-(2-fluorophenyl-piperazinylmethyl) C₂₄H₂₀ClFN₂O₄ 454.5
[5-(3-Chlorophenyl)furan-2-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanethione () None Piperazine-furan-chlorophenyl-thione C₂₁H₁₆ClFN₂O₂S 414.5
5-Fluoro-3-(4-fluorophenyl)-2-(purine-piperazinyl-ethyl)-4H-chromen-4-one () Chromen-4-one Fluorophenyl, purine-piperazine C₂₇H₂₂F₂N₈O₃ 564.5 (estimated)

Research Findings and Limitations

While direct biological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

  • Target Selectivity : The furan-carbonyl-piperazine group may enhance selectivity for enzymes with polar active sites (e.g., kinases) compared to phenyl-substituted analogues .
  • Metabolic Stability : Fluorine’s electronegativity could reduce oxidative metabolism compared to chlorine .
  • Limitations : Experimental data on solubility, potency, and toxicity are needed to validate these hypotheses.

Biological Activity

The compound 5-[(3-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound is represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H21FN2O5
  • Molecular Weight : 396.42 g/mol

The compound features a pyran ring fused with a piperazine moiety, which is known for conferring various pharmacological properties.

Antitumor Activity

Research indicates that derivatives of pyran compounds exhibit significant antitumor effects. A study evaluated the cytotoxicity of several pyran derivatives, including the target compound, against various cancer cell lines. The results demonstrated that compounds with electron-withdrawing groups, such as fluorine and carbonyl moieties, showed enhanced cytotoxicity.

Table 1: Cytotoxicity of Pyran Derivatives

Compound IDCell LineIC50 (µM)
5aHCT-1160.25
5bUACC-620.29
Target Multiple Lines <0.30
7kSF-2950.36
7lOVCAR-30.48

This table highlights the significant antitumor activity of the target compound compared to other derivatives, indicating its potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
  • Interaction with Cellular Targets : Docking studies have shown that the compound can interact with specific proteins associated with cancer progression .

Antimicrobial and Anti-inflammatory Properties

In addition to its antitumor activity, pyran derivatives have been reported to possess antimicrobial and anti-inflammatory properties. The presence of the furan moiety has been linked to enhanced antibacterial activity against various pathogens.

Table 2: Antimicrobial Activity of Pyran Derivatives

Compound IDMicroorganismMinimum Inhibitory Concentration (MIC)
5aE. coli32 µg/mL
5bS. aureus16 µg/mL
Target Various Pathogens <16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Study on Anticancer Effects

A comprehensive study published in the Bull. Chem. Soc. Ethiop. evaluated the anticancer effects of several pyran derivatives, including the target compound. The study utilized various cancer cell lines and reported significant inhibition rates at low concentrations, reinforcing the potential therapeutic applications in oncology .

Pharmacological Evaluation

Further pharmacological evaluations included assessing the anti-inflammatory effects using established animal models. The results indicated a marked reduction in inflammation markers, suggesting a dual role in both cancer treatment and inflammatory conditions.

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